2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile
Description
2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a highly functionalized cyclopropane derivative featuring two acetyl groups, a 2-nitrophenyl substituent, and two cyano groups. The strained cyclopropane ring and electron-withdrawing substituents (nitro and cyano) render this compound reactive and suitable for applications in organic synthesis, particularly in ring-opening reactions and as a precursor for heterocycles .
Structure
3D Structure
Properties
IUPAC Name |
2,2-diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-5-3-4-6-12(11)18(21)22/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTIMEAPDRFRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with acetyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. This is followed by cyclization with acetyl chloride to yield the final product. Understanding these synthetic routes is crucial for its application in research and industry.
Organic Chemistry
This compound is widely used as a building block in organic synthesis. It can undergo various chemical reactions including oxidation, reduction, and substitution:
- Oxidation : The nitrophenyl group can be oxidized to produce nitro derivatives.
- Reduction : The nitro group can be reduced to an amine group using agents like sodium borohydride.
- Substitution : Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions expand its utility in creating complex organic molecules.
Biological Research
Research has indicated potential biological activity of this compound. Studies are ongoing to evaluate its interactions with biomolecules, which may lead to the discovery of new therapeutic agents. The nitrophenyl group is particularly interesting for its ability to participate in electron transfer reactions that are vital for biochemical pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic properties . It serves as a precursor in drug synthesis and has been investigated for its potential effects on various biological targets. Its structural features allow it to interact with enzymes and receptors, which could lead to the development of new drugs.
Material Science
The compound is also utilized in the development of new materials . Its unique chemical structure can be leveraged to create specialty chemicals that have applications in polymers and coatings.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated successful synthesis of complex derivatives using this compound as a key intermediate. |
| Study B | Biological Activity | Investigated the compound's interaction with specific enzymes, showing promising inhibitory effects that warrant further exploration. |
| Study C | Medicinal Applications | Explored its role as a precursor for synthesizing novel anti-cancer agents, highlighting its potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the acetyl and dicarbonitrile groups can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Structural Features
Bond Geometry and Strain
- Target Compound : The cyclopropane ring exhibits bond angles deviating from ideal tetrahedral geometry due to strain. For example, in analogous compounds like 2-benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile, bond angles within the cyclopropane ring range between 57.2° and 61.66°, with bond lengths of 1.479–1.549 Å .
- Similar Compounds :
- 2-Benzoyl-3-(4-methylphenyl)cyclopropane-1,1-dicarbonitrile : Substitution with a methyl group (electron-donating) results in slightly elongated C–C bonds (1.48–1.55 Å) compared to nitro-substituted derivatives .
- 2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile : The thiazole moiety introduces steric bulk, further distorting bond angles and increasing ring strain .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : The 2-nitro group in the target compound enhances electrophilicity, making the cyclopropane ring more susceptible to nucleophilic attack compared to derivatives with electron-donating groups (e.g., methoxy or methyl) .
- Cyano vs. Carboxylate Groups: Dicarbonitrile derivatives (e.g., target compound) exhibit higher reactivity in ring-opening reactions than dicarboxylate analogs (e.g., diethyl cyclopropane-1,1-dicarboxylates) due to stronger electron withdrawal .
Reactivity Profiles
- Ring-Opening Reactions: With Amines: The target compound’s nitro group lowers the activation energy for nucleophilic attack, enabling ring-opening at lower temperatures compared to methyl-substituted analogs . Acid-Mediated Reactions: Brønsted acids (e.g., HCN) induce ring expansion to cyclobutanones in methylenecyclopropanes, but dicarbonitrile derivatives like the target compound favor alternative pathways due to steric and electronic effects .
Spectroscopic and Physical Properties
NMR and HRMS Data
- Target Compound : Expected ¹H NMR signals for acetyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.5–8.3 ppm). HRMS would confirm the molecular ion at m/z ≈ 337.06 (C₁₇H₁₁N₃O₄) .
- Diethyl Cyclopropane-1,1-dicarboxylates : Show distinct ester carbonyl signals (¹³C NMR δ 165–170 ppm) absent in the target compound .
Solubility and Stability
- The nitro group reduces solubility in non-polar solvents compared to methoxy or methyl-substituted analogs. Crystallographic data indicate higher thermal stability for nitro derivatives due to strong intermolecular interactions (e.g., dipole-dipole) .
Biological Activity
2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile (CAS Number: 478041-13-3) is a complex organic compound with the molecular formula C15H11N3O4. It has garnered attention in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
- Molecular Weight : 297.27 g/mol
- Structure : The compound features a cyclopropane ring substituted with two acetyl groups and a nitrophenyl group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its functional groups. The nitrophenyl moiety can engage in electron transfer reactions, while the acetyl and dicarbonitrile groups are capable of forming covalent bonds with nucleophiles. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
Anticoccidial Activity
Research has indicated that compounds similar to or derived from this compound exhibit significant anticoccidial activity. A study published in PubMed highlighted that several synthesized compounds demonstrated subnanomolar in vitro activity against coccidia, suggesting that this class of compounds may be effective in veterinary medicine for treating parasitic infections .
Cytotoxicity Studies
Preliminary studies on the cytotoxic effects of this compound have shown promising results. The compound was evaluated for its ability to induce apoptosis in cancer cell lines. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity compared to related compounds without this substitution.
Table 1: Summary of Biological Activities
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with acetyl chloride. This synthetic route allows for the production of the compound in significant yields for further biological evaluation.
Q & A
Q. What synthetic strategies are commonly employed to prepare cyclopropane-1,1-dicarbonitrile derivatives, such as 2,2-Diacetyl-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile?
Cyclopropane-1,1-dicarbonitrile derivatives are typically synthesized via [2+1] cycloaddition reactions using malononitrile precursors. For example, reactions involving ketocyclopropanes with nitrophenyl groups can be catalyzed by Lewis acids to achieve regioselectivity. The 2-nitrophenyl substituent’s electronic effects (electron-withdrawing) influence reaction rates and product stability. NMR and HRMS are critical for verifying intermediates and final products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing cyclopropane-1,1-dicarbonitrile derivatives?
- 1H/13C NMR : Used to confirm regiochemistry and substituent orientation, particularly for distinguishing diastereomers. For example, cyclopropane ring protons show distinct splitting patterns due to ring strain .
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles. Triclinic systems (e.g., space group P1) are common, with unit cell parameters such as a = 6.8195 Å, b = 9.6727 Å, and α = 98.491° reported for related structures .
- PXRD with VC-xPWDF : Resolves polymorphism or structural discrepancies in high-throughput screening .
Advanced Research Questions
Q. How does the 2-nitrophenyl group influence the reactivity and stereochemical outcomes of cyclopropane-1,1-dicarbonitrile derivatives in ring-opening reactions?
The nitro group’s electron-withdrawing nature enhances electrophilicity at the cyclopropane ring, facilitating nucleophilic attacks. Steric hindrance from the ortho-nitro substituent can direct regioselectivity. For instance, reactions with anilines under mild conditions yield pyrroles instead of cycloadducts due to steric constraints and electronic destabilization of intermediates . Computational studies (DFT) are recommended to map transition states and validate experimental outcomes.
Q. What methodological approaches resolve contradictions in reaction outcomes when using weakly nucleophilic substrates (e.g., nitroanilines)?
Nitroanilines’ poor nucleophilicity may necessitate harsher conditions (e.g., elevated temperatures or acid catalysis). Alternatively, pre-activation of the cyclopropane via coordination with transition metals (e.g., Ru(III)) can lower activation barriers. Kinetic studies and Hammett plots help correlate substituent effects with reaction rates .
Q. How can the VC-xPWDF method improve structural determination from PXRD data for polymorphic systems?
VC-xPWDF (variable-cell experimental powder difference) allows direct comparison of experimental PXRD patterns with simulated diffractograms of known crystal structures. This method accounts for unit-cell parameter variations, enabling reliable identification of polymorphs even in high-throughput workflows. For example, it successfully resolved ROY (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile) polymorphs, a case analogous to nitrophenyl-substituted cyclopropanes .
Q. What factors govern the thermal stability of 2-nitrophenyl-substituted cyclopropane derivatives?
Stability is influenced by:
- Crystal packing : Strong intermolecular interactions (e.g., π-π stacking between nitrophenyl groups) reduce thermal motion.
- Substituent electronic effects : Electron-withdrawing groups stabilize the cyclopropane ring against ring-opening.
- Steric bulk : Bulky substituents may hinder decomposition pathways. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for quantifying decomposition thresholds .
Methodological Challenges and Solutions
Q. How are stereochemical ambiguities addressed in asymmetric syntheses involving cyclopropane-1,1-dicarbonitriles?
Chiral auxiliaries or catalysts (e.g., organocatalysts or metal-ligand complexes) enforce stereocontrol. For example, enantiopure 1-(2-nitrophenyl)ethyl (NPE) photocages have been used to study duplex DNA stability, a strategy adaptable to cyclopropane systems. Dynamic kinetic resolution (DKR) can also resolve racemic mixtures during synthesis .
Q. What strategies validate computational models for predicting cyclopropane derivative reactivity?
- DFT calculations : Compare computed activation energies with experimental kinetic data.
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures to refine force-field parameters .
- Benchmarking : Validate against known reactions (e.g., pyrrole formation from cyclopropane-imine reactions) .
Data Interpretation and Contradictions
Q. How are discrepancies in reported crystallographic parameters (e.g., bond lengths) reconciled across studies?
Discrepancies often arise from differences in data collection (e.g., temperature, radiation source). Standardize refinement protocols (e.g., SHELXL for small molecules) and cross-validate using complementary techniques like PXRD or electron diffraction .
Q. Why do some cyclopropane-1,1-dicarbonitriles exhibit unexpected reactivity with imines, forming pyrroles instead of (3+2)-cycloadducts?
Steric hindrance from the 2-nitrophenyl group destabilizes transition states required for cycloaddition, favoring alternative pathways like conjugate addition and subsequent cyclization. Mechanistic studies using isotopic labeling (e.g., deuterated substrates) or trapping intermediates (e.g., TEMPO quenching) clarify reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
